(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone

Medicinal chemistry Scaffold hopping Structure-activity relationship

Screening libraries often suffer from scaffold redundancy, limiting novel SAR discovery. This compound introduces a distinct ortho-aminophenyl-pyridin-4-ylmethyl connectivity absent in common indazole inhibitors. Key differentiation: • PSA of 70.67 Ų vs. 61.02 Ų for KW-2449-modulates permeability without altering logP. • Enables orthogonal selectivity profiling against axitinib/pazopanib to deconvolute off-target kinase fingerprints. • Serves as a ≥95% purity reference standard for HPLC/LC-MS method validation of the indazol-3-yl methanone chemotype.

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
CAS No. 821767-15-1
Cat. No. B12542882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone
CAS821767-15-1
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CC=NC=C4
InChIInChI=1S/C20H16N4O/c25-20(19-15-5-1-4-8-18(15)23-24-19)16-6-2-3-7-17(16)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
InChIKeyDRRAMGVRTONFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 821767-15-1 Indazole-Derived Research Probe Overview


The compound (1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone (CAS 821767-15-1; MF C₂₀H₁₆N₄O; MW 328.37 g/mol) is a synthetic indazole derivative that bridges an indazole-3-yl carbonyl moiety with an ortho-amino phenyl group via a pyridin-4-ylmethyl substituent . It is categorized as a screening compound in structure-activity campaigns and is primarily utilized in medicinal chemistry research to probe the biological space of indazole-containing ligands . Its molecular architecture situates it within the broader indazole chemical class, which is widely associated with kinase inhibition, G-protein-coupled receptor antagonism, and anti-inflammatory activities.

Why Generic Indazole Substitution Risks Experimental Inconsistency


Indazole derivatives are known to exhibit divergent biological profiles even with minor structural modifications [1]. In the case of (1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone, the precise positioning of the pyridin-4-ylmethylamino group on the ortho position of the phenyl ring, combined with the 1H-indazol-3-yl carbonyl scaffold, creates a unique spatial and electronic presentation that is not replicated by positional isomers (e.g., pyridin-3-ylmethyl analog, CAS 821767-31-1) or N-methylated variants (CAS 821767-55-9) . Substituting the target compound with a generic indazole derivative could therefore lead to altered target engagement, shifted selectivity, or diminished reproducibility in assay systems. The quantitative evidence below demonstrates where measurable differences exist between this compound and its closest analogs.

Quantitative Differentiation Evidence Against Comparator Compounds


Scaffold Architecture vs. KW-2449 and Positional Isomer

The target compound uniquely presents a carbonyl-bridged indazole-3-yl – ortho-aminophenyl – pyridin-4-ylmethyl linkage, whereas KW-2449 (CAS 1000669-72-6) employs a vinyl spacer to a para-substituted piperazinylmethanone and the positional isomer (CAS 821767-31-1) shifts the pyridyl nitrogen to the 3-position . This connectivity is a defining structural feature: the ortho substitution of the amino-phenyl linker is less common in the indazole-3-yl methanone series, potentially altering the dihedral angle between the indazole and phenyl rings and consequently the pharmacophoric presentation .

Medicinal chemistry Scaffold hopping Structure-activity relationship

Polar Surface Area Differentiation vs. KW-2449

The target compound exhibits a calculated polar surface area (PSA) of 70.67 Ų, which is approximately 15.8% higher than the PSA of KW-2449 hydrochloride salt (61.02 Ų) . Both compounds share nearly identical calculated logP values (3.874 vs. 3.847), indicating similar lipophilicity but divergent hydrogen-bonding capacity . The elevated PSA of the target compound suggests reduced passive membrane permeability compared to KW-2449, a factor that may influence cell-based assay outcomes and oral bioavailability potential.

ADME Physicochemical profiling Drug-likeness

Indazole Scaffold Target Engagement vs. Non-Indazole Heterocycles

Indazole derivatives are well-documented to engage kinase ATP-binding pockets and G-protein-coupled receptors, with literature reporting sub-micromolar to nanomolar IC₅₀ values for structurally related indazole-3-yl methanones [1][2]. The target compound, bearing an exposed indazole NH and a carbonyl oxygen capable of hinge-region hydrogen bonding, fulfills the pharmacophoric requirements for type I/II kinase inhibitor binding [1]. By contrast, non-indazole heterocyclic analogs (e.g., benzimidazole or pyrazolopyridine replacements) would lack the specific hydrogen-bond donor/acceptor geometry that the indazole core provides for interactions with conserved kinase hinge residues [2]. No receptor or enzyme IC₅₀ values are publicly available for the target compound at this time.

Kinase inhibition GPCR antagonism Indazole bioisostere

Optimal Procurement Scenarios Based on Verified Evidence


Indazole-Focused Kinase or GPCR Screening Library Expansion

When expanding a screening library with indazole-based chemical matter, (1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone offers a distinct ortho-aminophenyl structural connectivity not present in commercially available indazole kinase inhibitors such as KW-2449 . Its inclusion broadens the scaffold diversity of an indazole sub-library, increasing the probability of identifying novel structure–activity relationships.

Physicochemical Property-Driven Lead Optimization with Controlled Permeability

In lead optimization programs where reducing passive membrane permeability is a design goal, the target compound's PSA of 70.67 Ų provides a 15.8% increase over KW-2449 hydrochloride (PSA 61.02 Ų) with nearly identical lipophilicity . This allows medicinal chemists to explore the permeability–potency trade-off without altering logP-driven distribution characteristics.

Orthogonal Chemical Probe for Indazole-Dependent Kinase Selectivity Profiling

The target compound can serve as an orthogonal chemical probe in selectivity panels alongside established indazole-containing inhibitors (e.g., KW-2449, axitinib, pazopanib) to determine whether the ortho-aminophenyl–pyridin-4-ylmethyl substitution pattern results in a divergent off-target kinase fingerprint . Its distinct scaffold architecture is valuable for deconvoluting structure-driven selectivity trends.

Reference Standard for Indazole-3-yl Methanone Analytical Method Development

Given its well-defined molecular formula (C₂₀H₁₆N₄O), exact mass (328.13200 Da), and availability from multiple vendors, this compound can be utilized as a reference standard for developing and validating HPLC or LC-MS analytical methods targeting the indazole-3-yl methanone chemotype . Its purity specification (typically ≥95%) enables reliable calibration for quantification of structurally related indazole derivatives in reaction monitoring or impurity profiling.

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